molecular formula C21H16N2O4S2 B13802426 3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- CAS No. 63815-90-7

3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-

Cat. No.: B13802426
CAS No.: 63815-90-7
M. Wt: 424.5 g/mol
InChI Key: DQAIDCLYYZYFRB-UHFFFAOYSA-N
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Description

3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a benzoxazole moiety and a thioxo group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- typically involves multistep organic reactions. One common method includes the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. The reaction is often catalyzed by [Et3NH][HSO4] and conducted at elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as atom economy and cleaner reaction profiles, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine and benzoxazole moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo- apart is its unique combination of thiazolidine and benzoxazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

63815-90-7

Molecular Formula

C21H16N2O4S2

Molecular Weight

424.5 g/mol

IUPAC Name

2-[5-[2-(3-benzyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C21H16N2O4S2/c24-19(25)13-23-20(26)17(29-21(23)28)10-11-18-22(12-14-6-2-1-3-7-14)15-8-4-5-9-16(15)27-18/h1-11H,12-13H2,(H,24,25)

InChI Key

DQAIDCLYYZYFRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=CC=C4C(=O)N(C(=S)S4)CC(=O)O

Origin of Product

United States

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